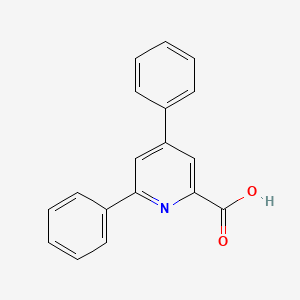
(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H19ClN2S and its molecular weight is 378.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
Research on acrylonitrile derivatives, such as the reduction of related compounds with lithium aluminum hydride, has led to the production of various ene derivatives with potential utility in synthetic chemistry (Frolov et al., 2005). These processes highlight the versatility of acrylonitrile compounds in chemical reactions, which may extend to "(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile" for synthesizing novel organic compounds.
Herbicidal Activity
The synthesis of acrylonitrile derivatives with specific substituents has been investigated for herbicidal activity, suggesting their utility in agricultural chemistry. Compounds exhibiting good herbicidal activities against various plants indicate the potential of acrylonitrile derivatives in developing new herbicides (Wang et al., 2004).
Fluorescent Materials
Acrylonitrile derivatives have been explored for their photophysical properties, leading to the design of new fluorescent materials. These materials show promise in applications ranging from bioimaging to the development of optical devices due to their tunable emission properties and responsiveness to environmental stimuli (Eltyshev et al., 2021).
Photovoltaic Applications
The exploration of acrylonitrile derivatives in photovoltaic applications has been reported, where these compounds are used as organic dyes in dye-sensitized solar cells (DSSCs). Their structural modifications can significantly affect the photovoltaic performance, offering pathways to enhance the efficiency of DSSCs (Naik et al., 2017).
Cytotoxicity and Medicinal Chemistry
Certain acrylonitrile derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research suggests the potential of these compounds in developing new anticancer agents, with specific modifications on the acrylonitrile moiety playing a crucial role in their bioactivity (Tarleton et al., 2012).
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2S/c1-15(2)10-16-6-8-18(9-7-16)21-14-26-22(25-21)19(13-24)11-17-4-3-5-20(23)12-17/h3-9,11-12,14-15H,10H2,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONRQFQZAPUEF-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
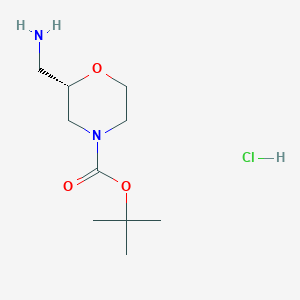

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)
![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)
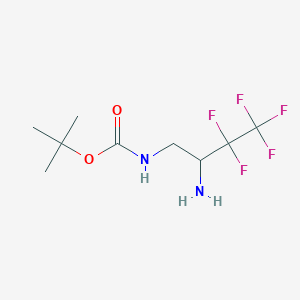
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)
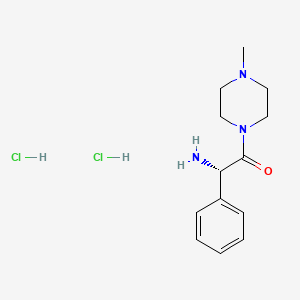
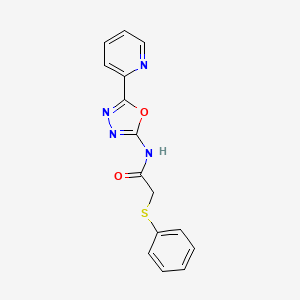
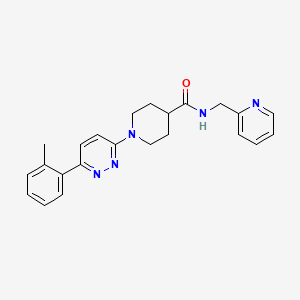
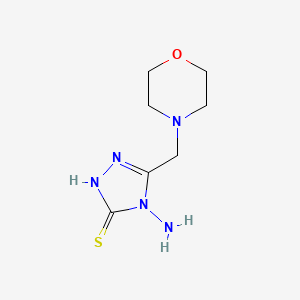
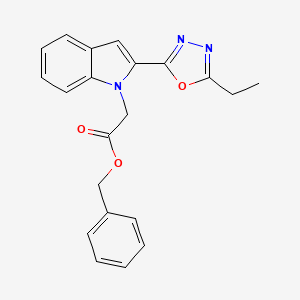
![2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662671.png)

